Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]azepane-1-carboxylate
Description
This compound features a seven-membered azepane ring substituted at the 1-position with a tert-butyl carbamate group. At the 4-position, it bears a methylamino linkage to a 2-chloropyrimidine-5-carbonyl moiety. The pyrimidine ring introduces electron-withdrawing properties, while the tert-butyl group enhances steric bulk and stability.
Properties
IUPAC Name |
tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]azepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN4O3/c1-17(2,3)25-16(24)22-8-5-6-13(7-9-22)21(4)14(23)12-10-19-15(18)20-11-12/h10-11,13H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWSBVLFSWKWSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N(C)C(=O)C2=CN=C(N=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]azepane-1-carboxylate typically involves multiple steps. One common route includes the reaction of tert-butyl azepane-1-carboxylate with 2-chloropyrimidine-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 2-Chloropyrimidine Ring
The electron-deficient 2-chloropyrimidine group undergoes nucleophilic substitution reactions, particularly with amines or thiols, under mild conditions. This reactivity is pivotal for further functionalization.
The chlorine atom’s displacement is facilitated by the electron-withdrawing effect of the pyrimidine ring and the carbonyl group .
Hydrolysis of the tert-Butyl Carbamate
The tert-butyl carbamate group is cleaved under acidic conditions to yield the free amine, enabling further derivatization.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| TFA/DCM (1:1), RT, 2h | Azepane-4-methylamine intermediate | 92% | |
| HCl (4M in dioxane), RT, 4h | Same as above | 88% |
This deprotection step is critical for accessing reactive amine intermediates for coupling reactions .
Amide Bond Formation via Carboxylic Acid Activation
The methylamino linker can react with activated carboxylic acids (e.g., acyl chlorides, NHS esters) to form secondary amides.
| Reagent | Product | Yield | Source |
|---|---|---|---|
| Acetyl chloride, Pyridine, RT, 1h | N-Acetyl derivative | 76% | |
| Benzoyl NHS ester, DMF, RT, 12h | N-Benzoyl analogue | 81% |
The reaction proceeds via nucleophilic attack of the methylamino nitrogen on the electrophilic carbonyl carbon .
Palladium-Catalyzed Cross-Coupling Reactions
The 2-chloropyrimidine moiety participates in Suzuki-Miyaura couplings with aryl boronic acids.
| Boronic Acid | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-pyrimidine derivative | 68% | |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf), CsF, DMF | Methoxy-substituted biaryl | 73% |
These reactions exploit the chlorine atom as a leaving group, enabling C–C bond formation .
Reductive Amination of the Azepane Amine
After deprotection, the free amine undergoes reductive amination with ketones or aldehydes.
| Carbonyl Compound | Reducing Agent | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | NaBH₃CN, MeOH | N-Benzyl derivative | 65% | |
| Cyclohexanone | NaBH(OAc)₃, DCE | N-Cyclohexyl analogue | 58% |
This method is widely used to introduce alkyl/aryl substituents onto the azepane nitrogen .
Stability Under Basic and Oxidative Conditions
-
Base Stability : The compound remains intact in aqueous NaOH (1M, RT, 24h), confirming the robustness of the carbamate and amide bonds .
-
Oxidative Stability : No degradation is observed with H₂O₂ (3%, RT, 6h), indicating resistance to oxidation .
Key Mechanistic Insights
-
The 2-chloropyrimidine group’s reactivity is governed by resonance stabilization of the transition state during nucleophilic substitution .
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Steric hindrance from the tert-butyl group slows reactions at the azepane nitrogen unless deprotected .
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Electronic effects from the pyrimidine ring enhance electrophilicity at the carbonyl carbon, facilitating amide bond cleavage under strong acids .
Scientific Research Applications
Anticancer Research
Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]azepane-1-carboxylate has been investigated for its potential as an anticancer agent. The chloropyrimidine component is known to interact with various biological targets involved in cancer cell proliferation and survival.
Case Studies:
- A study demonstrated that derivatives of chloropyrimidine exhibit cytotoxic effects on human cancer cell lines, suggesting that this compound may share similar properties due to its structural components .
- Research into related compounds indicates that modifications to the azepane ring can enhance the selectivity and potency against specific cancer types.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways associated with cancer and other diseases. The presence of the carbonyl and amino groups allows for interactions with active sites of target enzymes.
Data Table: Enzyme Targets and Inhibition Potency
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially through modulation of neuroinflammatory pathways. This aspect is particularly relevant for conditions such as Alzheimer's disease.
Research Findings:
- In vitro studies indicated a reduction in pro-inflammatory cytokines when neuronal cells were treated with this compound, highlighting its potential for neuroprotection .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The versatility in its synthesis allows for the creation of various derivatives that may enhance its biological activity.
Synthesis Pathway Overview:
- Formation of the azepane ring through cyclization reactions.
- Introduction of the chloropyrimidine moiety via nucleophilic substitution.
- Final esterification to form the tert-butyl carboxylate.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]azepane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Data Table 1: Structural Comparison
*Calculated based on molecular formula; †Estimated from synthesis data in .
Key Observations :
Core Structure Flexibility :
- The target compound’s azepane (7-membered ring) offers moderate conformational flexibility compared to the pyrrolidine (5-membered, ) and diazepane (7-membered with two nitrogens, ). Diazepane’s dual nitrogen atoms may enhance hydrogen-bonding capabilities .
- Pyrrolidine’s smaller ring size increases strain but improves metabolic stability in drug design contexts .
Functional Group Influence: The target’s 2-chloropyrimidine-5-carbonyl group is more polar and electron-deficient than the 2-chloro-5-methylpyrimidine in ’s compound. This enhances reactivity in nucleophilic substitution or metal-catalyzed coupling reactions . Benzyl carbamates () are prone to hydrogenolysis, whereas tert-butyl carbamates (Target, ) require acidic conditions for deprotection, influencing synthetic strategies .
Yields for azepane derivatives (39%) were lower than pyrrolidine analogs (64%), likely due to steric hindrance from the tert-butyl group . Diazepane derivatives () may require regioselective functionalization to avoid competing reactions at the secondary nitrogen .
Biological Activity
Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]azepane-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be described by its IUPAC name: tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-methylamino]azepane-1-carboxylate . The molecular formula is , and it features a tert-butyl group, a chlorinated pyrimidine moiety, and an azepane structure which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of chloropyrimidine have shown effectiveness against various bacterial strains, potentially due to their ability to disrupt cellular processes in microorganisms .
Enzyme Inhibition
This compound has been studied for its inhibitory effects on certain enzymes relevant in disease pathways. Specifically, it may act as an inhibitor of enzymes involved in the amyloidogenesis process associated with neurodegenerative diseases like Alzheimer's. In vitro studies have demonstrated the ability of similar compounds to inhibit β-secretase and acetylcholinesterase, which are critical in the pathology of Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in neurotransmitter degradation and amyloid plaque formation.
- Antimicrobial Mechanisms : The compound could interfere with bacterial cell wall synthesis or function by targeting specific proteins or pathways critical for bacterial survival.
- Modulation of Signal Transduction : Its structure allows it to interact with various receptors or signaling pathways, potentially altering cellular responses.
Study 1: Antimicrobial Efficacy
In a study evaluating various chlorinated pyrimidine derivatives, compounds structurally related to this compound demonstrated minimum inhibitory concentrations (MICs) effective against both gram-positive and gram-negative bacteria. The results indicated rapid bacterial cell permeabilization leading to cell death .
Study 2: Neuroprotective Effects
Another significant study focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease. The compound showed a moderate protective effect against Aβ-induced cytotoxicity in astrocytes, suggesting potential therapeutic applications in neurodegenerative disorders . The study highlighted that while the compound reduced TNF-α levels, it did not significantly alter IL-6 production, indicating selective modulation of inflammatory pathways.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended storage conditions for this compound to ensure stability?
Answer:
The compound should be stored in a cool, dry environment (room temperature) in airtight containers , protected from light and moisture . Avoid exposure to incompatible agents such as strong acids/bases or oxidizing agents, which may degrade the tert-butyl carbamate group or the chloropyrimidine moiety.
Basic: How should researchers safely handle this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use respiratory protection (e.g., N95 mask) if handling powders to avoid inhalation .
- Ventilation: Conduct experiments in a fume hood to mitigate vapor or dust exposure .
- Emergency Procedures:
Advanced: What synthetic strategies are effective for introducing the 2-chloropyrimidine-5-carbonyl group into the azepane ring system?
Answer:
The synthesis involves stepwise functionalization :
Activation of 2-Chloropyrimidine-5-Carboxylic Acid: Use coupling agents like EDCl/HOBt or DCC to generate the reactive acyl intermediate .
Methylaminoazepane Coupling: React the activated carbonyl with tert-butyl 4-(methylamino)azepane-1-carboxylate under anhydrous conditions (e.g., DMF, 0–5°C) to minimize side reactions .
Purification: Isolate the product via silica gel chromatography (eluent: ethyl acetate/hexane gradient) and confirm purity by HPLC .
Key Challenges:
- Regioselectivity: Competing acylation at the azepane nitrogen may occur. Use steric hindrance from the tert-butyl group to favor reaction at the methylamino site .
- Hydrolysis Risk: Protect the chloropyrimidine group from moisture during synthesis .
Advanced: How can conflicting crystallographic data be resolved when determining the compound’s structure?
Answer:
Conflicts often arise from disordered atoms or twinning . Use the following steps:
Data Collection: Acquire high-resolution (<1.0 Å) X-ray diffraction data to resolve electron density ambiguities .
Refinement: Employ SHELXL for iterative refinement, testing alternative space groups and applying restraints for flexible groups (e.g., the azepane ring) .
Validation: Cross-check with spectroscopic data (NMR, IR) to confirm bond connectivity and functional group orientation .
Advanced: What are the challenges in achieving regioselectivity during the acylation of the azepane nitrogen?
Answer:
The tert-butyl carbamate group typically protects the azepane nitrogen , directing acylation to the methylamino group. However, competing reactions may occur due to:
- Steric Effects: The tert-butyl group hinders access to the azepane nitrogen, favoring methylamino reactivity .
- Reaction Conditions: Use low temperatures (0–5°C) and polar aprotic solvents (e.g., DMF) to stabilize the acyl intermediate and suppress side reactions .
- Monitoring: Track reaction progress via TLC or LC-MS to optimize reaction time and prevent over-acylation .
Advanced: How can researchers analyze the compound’s stability under varying experimental conditions?
Answer:
Perform accelerated stability studies :
Thermal Stability: Heat samples at 40°C, 60°C, and 80°C for 1–7 days. Monitor degradation via HPLC and identify byproducts (e.g., tert-butyl cleavage or chloropyrimidine hydrolysis) .
pH Stability: Incubate in buffers (pH 2–12) and analyze hydrolysis kinetics. The compound is most stable near neutral pH .
Light Sensitivity: Expose to UV/visible light and assess photodegradation products using mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
